molecular formula C21H17BrN4OS2 B2382222 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-83-1

2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2382222
CAS No.: 901258-83-1
M. Wt: 485.42
InChI Key: CVWZCVWHFVAXML-UHFFFAOYSA-N
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Description

2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique structure combining bromophenyl, tolyl, imidazolyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and tolyl groups. The final step involves the thioacetamide linkage with the thiazolyl group. Common reagents used in these reactions include bromine, toluene, and various catalysts to facilitate the formation of the imidazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromophenyl position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-((2-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, could influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS2/c1-13-2-4-14(5-3-13)18-20(29-12-17(27)24-21-23-10-11-28-21)26-19(25-18)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWZCVWHFVAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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